(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
CAS No.:
Cat. No.: VC16371047
Molecular Formula: C29H21NO5
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H21NO5 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
| Standard InChI | InChI=1S/C29H21NO5/c1-33-25-15-9-8-10-20(25)18-27-28(31)24-17-16-23(19-26(24)35-27)34-29(32)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19H,1H3/b27-18- |
| Standard InChI Key | KAGDGHGJBSGRGV-IMRQLAEWSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate, reflects its complex architecture . The benzofuran core (CHO) is substituted at the 2-position with a 2-methoxybenzylidene group (CHO) and at the 6-position with a diphenylcarbamate moiety (CHNO). The Z-configuration of the methoxybenzylidene double bond is critical for its stereochemical stability and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate |
| Canonical SMILES | COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
| Topological Polar Surface Area | 76.7 Ų |
The extended conjugation system across the benzofuran and methoxybenzylidene groups contributes to its UV-Vis absorption properties, with λ observed near 320 nm in ethanol . The diphenylcarbamate group enhances lipophilicity, as evidenced by a calculated logP value of 4.2, suggesting moderate membrane permeability .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Benzofuran Core Formation: Condensation of 6-hydroxybenzofuran-3-one with 2-methoxybenzaldehyde under alkaline conditions (e.g., KOH/EtOH) yields the (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran intermediate .
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Carbamate Introduction: Reaction with diphenylcarbamoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C affords the final product .
Key Reaction Conditions:
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Temperature: 0–5°C for carbamoylation to minimize side reactions.
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Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >95% purity .
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exothermic Reactions: Precise temperature control during carbamoyl chloride addition.
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Solvent Recovery: DCM’s volatility necessitates closed-loop systems to reduce environmental impact.
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Byproduct Management: Hydrolysis of excess carbamoyl chloride generates diphenylamine, requiring neutralization and filtration .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs of benzofuran derivatives exhibit broad-spectrum antimicrobial activity. The methoxybenzylidene group may disrupt bacterial membrane integrity, while the carbamate moiety could inhibit enzymes like dihydrofolate reductase (DHFR) .
Hypothesized Targets:
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Gram-Positive Bacteria: Inhibition of peptidoglycan crosslinking via penicillin-binding protein (PBP) interference.
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Fungi: Ergosterol biosynthesis disruption through lanosterol 14α-demethylase binding .
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | PI3K/Akt inhibition, ROS |
| A549 (Lung) | 18.9 | Caspase-3/7 activation |
| HepG2 (Liver) | 22.1 | G0/G1 cell cycle arrest |
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.
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Distribution: High plasma protein binding (89%) limits CNS penetration .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxymethyl derivatives .
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Excretion: Primarily renal (60%), with enterohepatic recirculation observed in preclinical models .
Toxicity Risks
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Hepatotoxicity: Dose-dependent ALT/AST elevation in rodent studies at >50 mg/kg/day.
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Genotoxicity: Negative in Ames tests but shows clastogenicity at high concentrations (≥100 µM) .
Research Gaps and Future Directions
Unresolved Questions
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Stereochemical Stability: The Z-configuration’s in vivo persistence under physiological conditions remains unverified.
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Target Identification: Proteomic studies are needed to map direct molecular targets beyond pathway-level hypotheses.
Recommended Studies
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Crystallographic Analysis: X-ray diffraction to resolve 3D conformation and binding pocket interactions.
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In Vivo Efficacy Models: Xenograft studies evaluating tumor growth inhibition in immunocompromised mice.
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Formulation Optimization: Nanoemulsion or liposomal delivery systems to enhance aqueous solubility.
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